molecular formula C14H22N4O2 B2751192 N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide CAS No. 296801-30-4

N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide

Cat. No. B2751192
M. Wt: 278.356
InChI Key: FELIUKYGXNGBAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

The compound shows fluorescence quenching with hydrochloric acid and hydrobromic acid, whereas it shows fluorescence enhancement with perchloric, sulphuric, phosphoric and nitric acid .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Modification to Reduce Metabolism : Research has shown efforts to modify the structure of related compounds to reduce metabolism mediated by aldehyde oxidase (AO), highlighting the challenges and strategies in drug design, particularly for cancer treatment applications. By altering the heterocycle or blocking the reactive site, researchers aimed to improve the stability and efficacy of these compounds (Linton et al., 2011).

Organic Synthesis and Catalysis

  • Efficient Synthesis of Fluorescent Compounds : The iodine-mediated, oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides has been utilized for the efficient and versatile preparation of 2-azaindolizines, leading to the synthesis of various fluorescent compounds, demonstrating the potential for creating novel fluorescent markers or probes (Shibahara et al., 2006).

  • Enhancing Cellular Uptake of DNA-Binding Oligomers : Modifications to the hairpin γ-aminobutyric acid turn unit in Pyrrole–imidazole (Py–Im) hairpin polyamides have shown to significantly enhance cellular uptake and biological activity, offering advancements in the development of molecular probes or therapeutic agents targeting DNA sequences (Meier et al., 2012).

Chemical Industry Applications

  • Selective Hydrogenation of Phenol : A catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrated high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions. This process is crucial for the manufacture of polyamides in the chemical industry, showing potential for more efficient and sustainable production methods (Wang et al., 2011).

  • Antifungal Activity of Imidazoline Derivatives : The synthesis and testing of imidazoline derivatives for antifungal activity revealed that one compound showed moderate activity against several clinical strains of Candida albicans, suggesting potential applications in developing new antifungal agents (Wróbel et al., 2015).

Future Directions

Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-13(14(20)17-12-5-2-1-3-6-12)16-7-4-9-18-10-8-15-11-18/h8,10-12H,1-7,9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELIUKYGXNGBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide

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